
tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate: is a chemical compound with the molecular formula C13H17ClINO3. It is a derivative of carbamate and is characterized by the presence of tert-butyl, chloro, and iodo substituents on its phenoxyethyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate typically involves the reaction of 2-(2-chloro-4-iodophenoxy)ethanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).
Oxidation and Reduction: The phenoxyethyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Formation of new halogenated derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of dehalogenated or reduced carbamate derivatives.
Hydrolysis: Formation of 2-(2-chloro-4-iodophenoxy)ethanol and tert-butylamine.
科学研究应用
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmacophore in drug design and development.
- Studied for its ability to interact with biological targets such as enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
作用机制
The mechanism of action of tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its ability to form strong interactions with these targets, contributing to its potency and specificity.
相似化合物的比较
- tert-Butyl (2-(4-chloro-2-iodophenoxy)ethyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- tert-Butyl (4-iodophenyl)carbamate
Comparison:
- tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate is unique due to the specific positioning of the chloro and iodo substituents, which can influence its reactivity and interaction with biological targets.
- tert-Butyl (2-(4-chloro-2-iodophenoxy)ethyl)carbamate has a different substitution pattern, which may result in distinct chemical and biological properties.
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate contains a bromine atom instead of iodine, affecting its reactivity and potential applications.
- tert-Butyl (4-iodophenyl)carbamate lacks the ethoxy group, which can significantly alter its chemical behavior and applications.
属性
分子式 |
C13H17ClINO3 |
|---|---|
分子量 |
397.63 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(2-chloro-4-iodophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H17ClINO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(15)8-10(11)14/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI 键 |
NEDKTACJTGWZKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



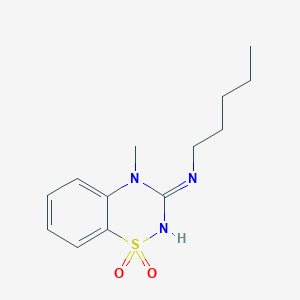
![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)
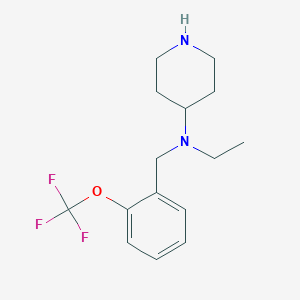

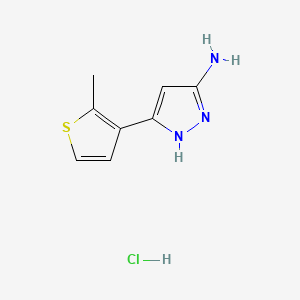
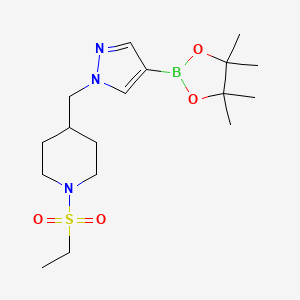
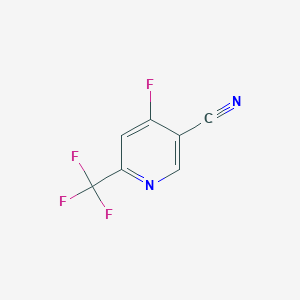
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)
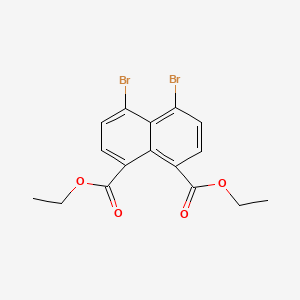
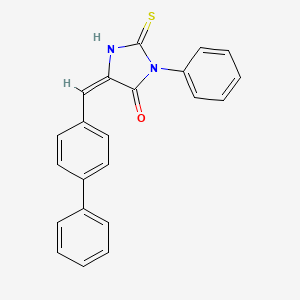

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)

